Dimethyl bis(phenylsulfanyl)propanedioate
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Overview
Description
Dimethyl bis(phenylsulfanyl)propanedioate is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl bis(phenylsulfanyl)propanedioate can be synthesized through a multi-step process involving the reaction of dimethyl propanedioate with phenylsulfanyl reagents. One common method involves the use of phenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran or dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl bis(phenylsulfanyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, potassium carbonate, tetrahydrofuran or dichloromethane as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl bis(phenylsulfanyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl bis(phenylsulfanyl)propanedioate involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can undergo various chemical transformations, enabling the compound to participate in different biochemical pathways. The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl propanedioate: A simpler ester without the phenylsulfanyl groups.
Phenylsulfanyl derivatives: Compounds containing the phenylsulfanyl group attached to different backbones.
Sulfur-containing heterocycles: Compounds with sulfur atoms incorporated into a heterocyclic ring structure.
Uniqueness
Dimethyl bis(phenylsulfanyl)propanedioate is unique due to the presence of two phenylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and materials with specific desired properties.
Properties
CAS No. |
61587-07-3 |
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Molecular Formula |
C17H16O4S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
dimethyl 2,2-bis(phenylsulfanyl)propanedioate |
InChI |
InChI=1S/C17H16O4S2/c1-20-15(18)17(16(19)21-2,22-13-9-5-3-6-10-13)23-14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
DGVWUWKEBMJOOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OC)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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